Molecular Formula and Mass Spectrometry Fingerprint: Differentiating 1255147-58-0 from Core CHD Scaffolds and Demethylated Analogs
The target compound possesses a distinct molecular formula (C₁₆H₂₀O₄) and exact mass, which provides a unique and verifiable fingerprint for quality control and identification, separating it from simpler cyclohexane-1,3-dione scaffolds (e.g., unsubstituted core C₆H₈O₂) and demethylated analogs. This allows for unambiguous analytical confirmation in complex mixtures, a fundamental requirement for reproducible research .
| Evidence Dimension | Molecular Formula and Monoisotopic Mass |
|---|---|
| Target Compound Data | C₁₆H₂₀O₄ (Exact Mass: 276.1362 g/mol) |
| Comparator Or Baseline | 5-(4-Methoxyphenyl)cyclohexane-1,3-dione: C₁₃H₁₄O₃ (Exact Mass: 218.0943 g/mol) |
| Quantified Difference | Target compound has an additional C₃H₆O unit (+58.0419 g/mol), reflecting the presence of the isopropoxy group. |
| Conditions | High-resolution mass spectrometry (HRMS) or LC-MS analysis. |
Why This Matters
This distinct mass spectrometric signature ensures that researchers procure and utilize the exact chemical entity intended, preventing the confounding results that would arise from using a structurally similar but functionally distinct analog.
